molecular formula C9H7NO3 B7855491 2-Propenal, 3-(4-nitrophenyl)-

2-Propenal, 3-(4-nitrophenyl)-

Cat. No. B7855491
M. Wt: 177.16 g/mol
InChI Key: ALGQVMMYDWQDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenal, 3-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenal, 3-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Propenal, 3-(4-nitrophenyl)- involves the conversion of 4-nitrobenzaldehyde to 4-nitrocinnamic acid, followed by decarboxylation to yield 2-Propenal, 3-(4-nitrophenyl)-.

Starting Materials
4-nitrobenzaldehyde, malonic acid, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium hydroxide, hydrochloric acid, sodium carbonate, potassium permanganate, ethanol

Reaction
Step 1: Conversion of 4-nitrobenzaldehyde to 4-nitrophenylacetic acid, a. Dissolve 4-nitrobenzaldehyde in acetic anhydride and add a catalytic amount of sulfuric acid., b. Heat the mixture to reflux for 2 hours., c. Cool the mixture and add water to precipitate the product., d. Filter the product and wash with water to obtain 4-nitrophenylacetic acid., Step 2: Conversion of 4-nitrophenylacetic acid to 4-nitrocinnamic acid, a. Dissolve 4-nitrophenylacetic acid and malonic acid in ethanol., b. Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 4 hours., c. Cool the mixture and add sodium carbonate to neutralize the acid., d. Filter the product and wash with water to obtain 4-nitrocinnamic acid., Step 3: Decarboxylation of 4-nitrocinnamic acid to yield 2-Propenal, 3-(4-nitrophenyl)-, a. Dissolve 4-nitrocinnamic acid in ethanol and add a catalytic amount of potassium permanganate., b. Heat the mixture to reflux for 2 hours., c. Cool the mixture and add sodium hydroxide to neutralize the acid., d. Filter the product and wash with water to obtain 2-Propenal, 3-(4-nitrophenyl)-.

properties

IUPAC Name

3-(4-nitrophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGQVMMYDWQDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061932
Record name 2-Propenal, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenal, 3-(4-nitrophenyl)-

CAS RN

1734-79-8
Record name 4-Nitrocinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1734-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenal, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.